Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a tetrahydroquinoxalinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the fluorophenyl and tetrahydroquinoxalinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.
Scientific Research Applications
Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the dioxopyrrolidinyl and tetrahydroquinoxalinyl moieties contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
- Methyl 3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
Uniqueness
Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The combination of the dioxopyrrolidinyl and tetrahydroquinoxalinyl moieties further distinguishes it from other similar compounds, making it a valuable subject for research and development.
This comprehensive overview highlights the significance of this compound in various scientific fields. Further research and exploration are essential to fully understand its potential and applications.
Properties
Molecular Formula |
C22H20FN3O5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C22H20FN3O5/c1-31-22(30)15(19-20(28)25-17-5-3-2-4-16(17)24-19)10-12-11-18(27)26(21(12)29)14-8-6-13(23)7-9-14/h2-9,12,15,19,24H,10-11H2,1H3,(H,25,28) |
InChI Key |
ZJZLASNSBFAPIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC(=O)N(C1=O)C2=CC=C(C=C2)F)C3C(=O)NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.